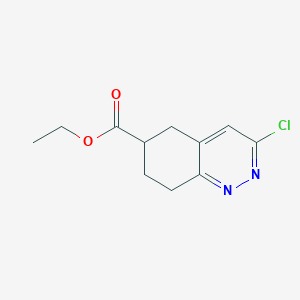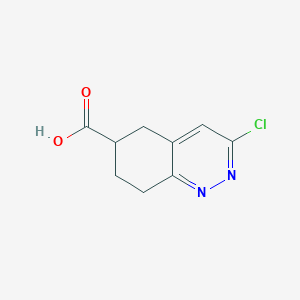![molecular formula C12H7F3N2O2 B1434425 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid CAS No. 1864014-28-7](/img/structure/B1434425.png)
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid
Übersicht
Beschreibung
“6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with trifluoromethylation reagents . For instance, the synthesis of a related compound, pyraziflumid, involved the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds often involve reactions with trifluoromethylation reagents . These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid and its derivatives have been extensively studied for their chemical synthesis processes. Usachev et al. (2009) explored the regioselective reactions of 6-(trifluoromethyl)comanic acid with phenylhydrazine, leading to various derivatives depending on the solvent used. This highlighted the influence of solvents on reaction routes (Usachev et al., 2009). Similarly, Akçamur et al. (1997) reported on the functionalization and cyclization reactions of 1H-pyrazole-3-carboxylic acid derivatives, demonstrating the ease of converting these compounds into ester or amide derivatives (Akçamur et al., 1997).
Antibacterial Activity
Some derivatives of 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid have shown promising antibacterial properties. For instance, Hacialioğlu et al. (2019) synthesized various derivatives and tested them for antibacterial activity, with one specific compound showing significant efficacy against Gram-positive bacteria (Hacialioğlu et al., 2019).
Antitumor Applications
The potential antitumor applications of these compounds have been explored. Džolić et al. (2016) focused on the synthesis of sorafenib analogs as potential antitumor agents. They reported that some of the synthesized compounds exhibited strong antiproliferative activity against various cancer cell lines (Džolić et al., 2016).
Antimycobacterial Properties
Research has also delved into the antimycobacterial properties of these compounds. Semelková et al. (2017) designed derivatives of pyrazine-2-carboxylic acids and tested their effectiveness against Mycobacterium tuberculosis. Their study highlighted the potential of these compounds in tuberculosis treatment (Semelková et al., 2017).
Structural and Spectral Studies
Structural and spectral investigations of pyrazole-4-carboxylic acid derivatives, including those similar to 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid, have been conducted to understand their properties. Viveka et al. (2016) focused on a combined experimental and theoretical study of one such derivative, providing insights into its molecular structure and potential applications (Viveka et al., 2016).
Zukünftige Richtungen
The future research directions for “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds could involve further studies to understand their synthesis, mechanism of action, and potential applications . These studies could lead to the development of new compounds with improved properties and potential applications in various fields .
Eigenschaften
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXSXTVBIUBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



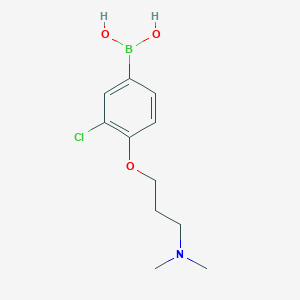
![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)
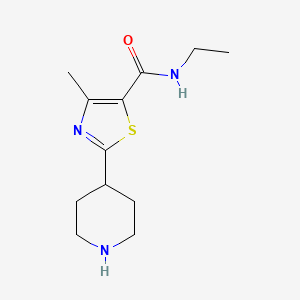
![Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid](/img/structure/B1434347.png)
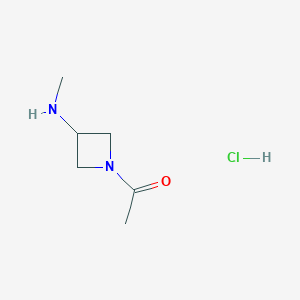
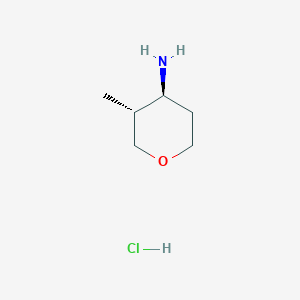
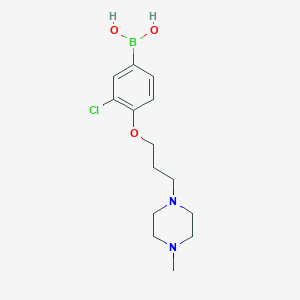
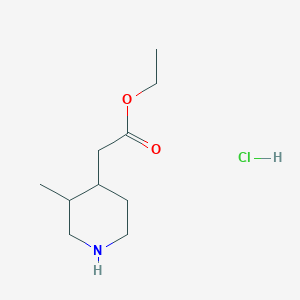
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)
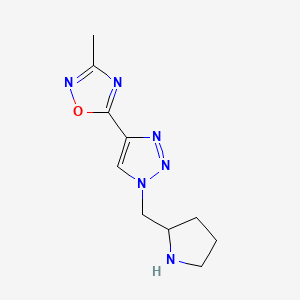
![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)
